
2-(2,7-Dichloro-3-(triethylsilyl)-6-((triethylsilyl)oxy)-9H-xanthen-9-yl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,7-Dichloro-3-(triethylsilyl)-6-((triethylsilyl)oxy)-9H-xanthen-9-yl)benzoic acid is a complex organic compound that features a xanthene core substituted with dichloro, triethylsilyl, and benzoic acid groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,7-Dichloro-3-(triethylsilyl)-6-((triethylsilyl)oxy)-9H-xanthen-9-yl)benzoic acid typically involves multiple steps, starting from the xanthene core. The introduction of dichloro groups, triethylsilyl groups, and benzoic acid moieties requires specific reagents and conditions. For example, chlorination can be achieved using thionyl chloride or phosphorus pentachloride, while silylation often involves the use of triethylsilyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,7-Dichloro-3-(triethylsilyl)-6-((triethylsilyl)oxy)-9H-xanthen-9-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific substituents.
Substitution: The dichloro and triethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more highly functionalized xanthene derivative, while substitution could result in a compound with different substituents on the xanthene core.
Applications De Recherche Scientifique
2-(2,7-Dichloro-3-(triethylsilyl)-6-((triethylsilyl)oxy)-9H-xanthen-9-yl)benzoic acid has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a fluorescent probe due to its xanthene core, which is known for its fluorescence properties.
Industry: Uses in the development of new materials with unique properties, such as advanced polymers or coatings.
Mécanisme D'action
The mechanism by which 2-(2,7-Dichloro-3-(triethylsilyl)-6-((triethylsilyl)oxy)-9H-xanthen-9-yl)benzoic acid exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The xanthene core’s fluorescence can be utilized in imaging techniques to study cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2’,7’-Dichlorofluorescein: A related compound with similar fluorescence properties.
Fluorescein: Another xanthene derivative widely used as a fluorescent dye.
Rhodamine B: A xanthene-based dye with applications in fluorescence microscopy.
Uniqueness
2-(2,7-Dichloro-3-(triethylsilyl)-6-((triethylsilyl)oxy)-9H-xanthen-9-yl)benzoic acid is unique due to its specific substituents, which can influence its chemical reactivity and physical properties. The presence of triethylsilyl groups, in particular, can enhance its stability and modify its interactions with other molecules.
Propriétés
Formule moléculaire |
C32H40Cl2O4Si2 |
|---|---|
Poids moléculaire |
615.7 g/mol |
Nom IUPAC |
2-(2,7-dichloro-3-triethylsilyl-6-triethylsilyloxy-9H-xanthen-9-yl)benzoic acid |
InChI |
InChI=1S/C32H40Cl2O4Si2/c1-7-39(8-2,9-3)30-20-28-24(18-26(30)34)31(21-15-13-14-16-22(21)32(35)36)23-17-25(33)29(19-27(23)37-28)38-40(10-4,11-5)12-6/h13-20,31H,7-12H2,1-6H3,(H,35,36) |
Clé InChI |
SJPFKCUKZCYSBQ-UHFFFAOYSA-N |
SMILES canonique |
CC[Si](CC)(CC)C1=C(C=C2C(C3=CC(=C(C=C3OC2=C1)O[Si](CC)(CC)CC)Cl)C4=CC=CC=C4C(=O)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


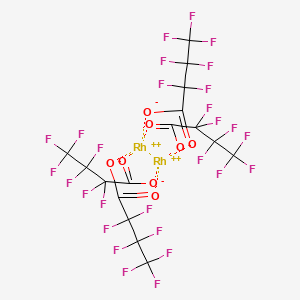
![2-(4-(4-Fluorophenyl)-5-(2-phenyl-1H-pyrrolo[2,3-b]pyridin-4-yl)-1H-imidazol-2-yl)ethanol](/img/structure/B12939065.png)
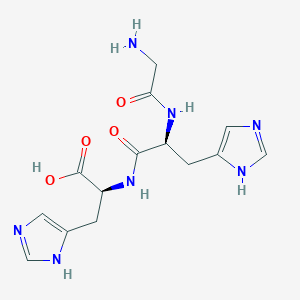
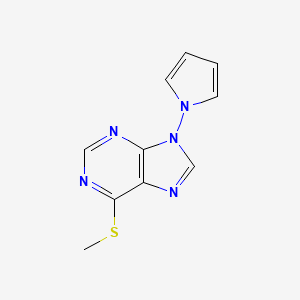


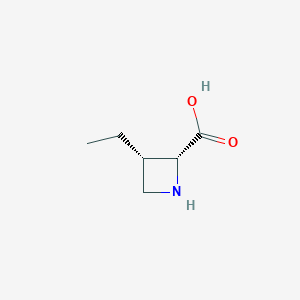
![(R)-2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-8-(tert-butoxycarbonyl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B12939119.png)


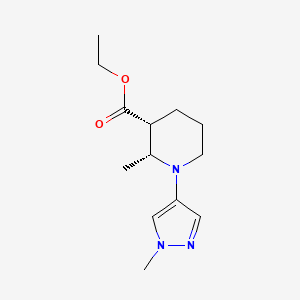
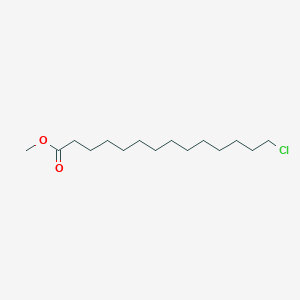
![[(1-Cyclopentyl-1H-indol-3-yl)sulfanyl]acetonitrile](/img/structure/B12939136.png)
![9-Butyl-6-{[(pyridin-4-yl)methyl]sulfanyl}-9H-purin-2-amine](/img/structure/B12939138.png)
